Diantipyrylmethane
Overview
Description
Diantipyrylmethane, a chemical compound with diverse applications, is primarily used in spectrophotometric determination due to its unique color reactions and sensitivity related to its structure (Xin, 2001).
Synthesis Analysis
The synthesis of diantipyrylmethane involves the formation of derivatives, which are then applied in various spectrophotometric determinations. Novel methods for its synthesis have been developed, including metal-free processes for producing related triarylmethane dyes, indicating a shift towards environmentally friendly production methods (Dong et al., 2017).
Molecular Structure Analysis
The molecular structure of diantipyrylmethane is characterized by its ability to form complexes with various elements. For example, its complex with neodymium nitrate has been analyzed using X-ray diffraction, revealing bidentate ligand properties and the formation of an eight-membered metallocycle (Lysenko et al., 2002).
Chemical Reactions and Properties
Diantipyrylmethane has been used as a reagent in the spectrophotometric determination of various metals such as titanium, vanadium, and copper. Its color reactions with these metals under different conditions have been extensively studied, showing its versatility as a reagent in analytical chemistry (Corbett, 1968); (Zaijun et al., 2006); (Zhao, 2012).
Physical Properties Analysis
The physical properties of diantipyrylmethane, especially its stability and interaction with other compounds, are critical for its application in various fields. For instance, its use in the determination of trace amounts of metals like tantalum and its behavior in different acid media have been explored (Caletka & Krivan, 1984).
Chemical Properties Analysis
The chemical properties of diantipyrylmethane, particularly its reactivity and complex-forming abilities with various metals, play a significant role in its application in analytical chemistry. Its ability to form stable complexes with elements like titanium and its use in the thin-layer chromatographic determination of metals have been demonstrated (Akiyama & Kobayashi, 1967); (Timerbaev et al., 1990).
Scientific Research Applications
1. Corrosion Inhibition
- Application Summary: Diantipyrylmethane (DAM) has been investigated as a corrosion inhibitor for mild steel in sulfuric acid solution . It acts as a mixed-type inhibitor with a predominantly anodic reaction .
- Methods of Application: The corrosion inhibition effects of DAM were studied using weight loss, electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, scanning electron microscope (SEM), and quantum chemical calculation .
- Results: The inhibition efficiency of DAM increases with increasing inhibitor concentration but decreases with increasing temperature . The adsorption of DAM on steel surface obeys Langmuir isotherm, and the adsorption mechanism is mixed physical and chemical adsorption . The results of quantum chemical calculation demonstrate that pyrazolone rings within the molecular structure of DAM play a dominant role in corrosion inhibition of mild steel .
2. Reagent for Titanium
- Application Summary: Diantipyrylmethane is used as a reagent for the detection of titanium . It is also used as a gravimetric and solvent extraction reagent for various kinds of metal ions .
- Methods of Application: The specific methods of application are not detailed in the sources, but it is typically used in analytical procedures involving colorimetry, gravimetry, and solvent extraction .
- Results: The results or outcomes of these procedures would depend on the specific analytical context in which the reagent is used .
3. Organic Synthesis
- Application Summary: Diantipyrylmethane is used in organic synthesis, particularly in the synthesis of azo- and hydrazo compounds .
- Methods of Application: The specific methods of application are not detailed in the sources, but it is typically used in various organic reactions .
- Results: The results or outcomes of these procedures would depend on the specific synthetic context in which the reagent is used .
4. Determination of Titanium in Iron Ores
- Application Summary: Diantipyrylmethane is used in a spectrophotometric method for the determination of the mass fraction of titanium in iron ores . This method is specified in ISO 4691:2009 .
- Methods of Application: The method is applicable to a mass-fraction range of 0.02% to 4.0% of titanium in natural iron ores, and iron ore concentrates and agglomerates including sinter products .
- Results: The results or outcomes of these procedures would provide accurate measurements of titanium content in iron ores .
5. Organic Synthesis
- Application Summary: Diantipyrylmethane is used in organic synthesis, particularly in the synthesis of azo- and hydrazo compounds .
- Methods of Application: The specific methods of application are not detailed in the sources, but it is typically used in various organic reactions .
- Results: The results or outcomes of these procedures would depend on the specific synthetic context in which the reagent is used .
6. Determination of Titanium in Iron and Steel
- Application Summary: Diantipyrylmethane is used in a spectrophotometric method for the determination of the mass fraction of titanium in iron and steel .
- Methods of Application: The specific methods of application are not detailed in the sources, but it is typically used in spectrophotometric methods .
- Results: The results or outcomes of these procedures would provide accurate measurements of titanium content in iron and steel .
Safety And Hazards
Diantipyrylmethane is classified as highly hazardous to water (WGK 3). In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish. Firefighters should wear self-contained breathing apparatus if necessary . It’s recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation. Personal protective equipment/face protection should be worn, and it should not get in eyes, on skin, or on clothing .
Relevant Papers
One paper investigated Diantipyrylmethane as a corrosion inhibitor for mild steel in sulfuric acid solution . Another paper discussed the determination of lead ions using a Diantipyrylmethane-based electrode . These papers provide valuable insights into the potential applications of Diantipyrylmethane in various fields.
properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-20(22(28)26(24(16)3)18-11-7-5-8-12-18)15-21-17(2)25(4)27(23(21)29)19-13-9-6-10-14-19/h5-14H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATHNKNPUVVKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061640 | |
Record name | 3H-Pyrazol-3-one, 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diantipyrylmethane | |
CAS RN |
1251-85-0 | |
Record name | Diantipyrylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diantipyrylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001251850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diantipyrylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Pyrazol-3-one, 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Pyrazol-3-one, 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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